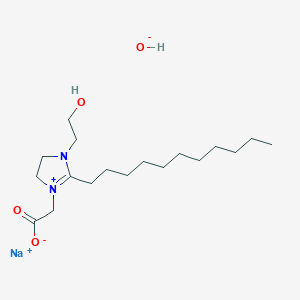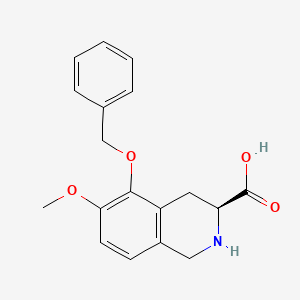![molecular formula C10H13ClN6O6S B12331778 [(2S,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide](/img/structure/B12331778.png)
[(2S,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Sulfamoyl-2-chloroadenosine involves a multi-step reaction process:
Industrial Production Methods
Industrial production of 5’-Sulfamoyl-2-chloroadenosine can also be achieved through a fermentative process using a strain of the microorganism Streptomyces albus R2374 . This method involves cultivating the microorganism in a suitable medium, followed by extraction and purification of the compound.
化学反応の分析
Types of Reactions
5’-Sulfamoyl-2-chloroadenosine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not extensively documented.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H₂) and palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Sulfamoylation: Sulfamoyl chloride and calcium carbonate (CaCO₃) are used for sulfamoylation reactions.
Ammonolysis: Ammonia (NH₃) in methanol is used for ammonolysis reactions.
Major Products
The major products formed from these reactions include various intermediates and the final product, 5’-Sulfamoyl-2-chloroadenosine.
科学的研究の応用
5’-Sulfamoyl-2-chloroadenosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a nucleoside analogue.
Medicine: It has potential therapeutic applications, particularly as an antibiotic and antiviral agent.
Industry: The compound is used in the development of herbicides and other agrochemicals.
作用機序
The mechanism of action of 5’-Sulfamoyl-2-chloroadenosine involves its interaction with specific molecular targets and pathways. As a nucleoside analogue, it can interfere with nucleic acid synthesis, thereby inhibiting the growth of microorganisms and viruses. The compound’s sulfamoyl group is believed to play a crucial role in its biological activity .
類似化合物との比較
Similar Compounds
- 5’-Sulfamoyl adenosine
- 5’-Sulfamoyl 2-bromoadenosine
- 5’-Sulfamoyl tubercidin
Uniqueness
5’-Sulfamoyl-2-chloroadenosine is unique due to the presence of both a chloro and a sulfamoyl group, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C10H13ClN6O6S |
|---|---|
分子量 |
380.77 g/mol |
IUPAC名 |
[(2S,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide |
InChI |
InChI=1S/C10H13ClN6O6S/c11-10-15-6(12)2-7(16-10)17(1-14-2)8-4(19)3(18)5(23-8)9(20)24(13,21)22/h1,3-5,8-9,18-20H,(H2,12,15,16)(H2,13,21,22)/t3-,4+,5-,8+,9?/m0/s1 |
InChIキー |
UHTVATMBDSWOLF-JXNOSOHOSA-N |
異性体SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(O)S(=O)(=O)N)O)O)Cl)N |
正規SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)C(O)S(=O)(=O)N)O)O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




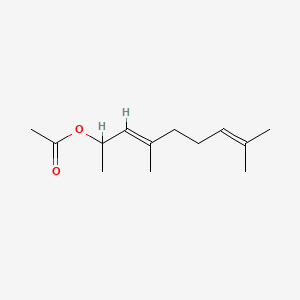

![1,6-diphenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12331723.png)
![(4S,4aS,5aR,12aR)-9-[(2-chloroacetyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B12331726.png)
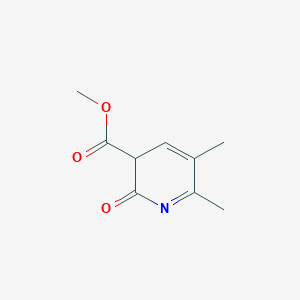
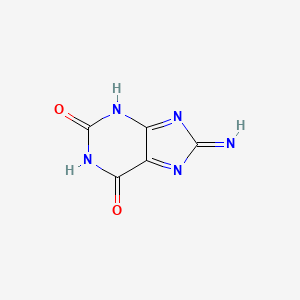
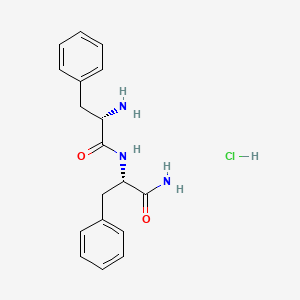
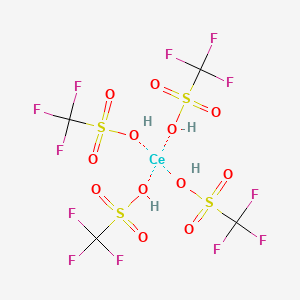
![Phenol, 2-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-5-[(2-ethylhexyl)oxy]-](/img/structure/B12331759.png)
